molecular formula C7H13N3O5 B1365514 Ser-Asn CAS No. 81466-41-3

Ser-Asn

Cat. No. B1365514
CAS RN: 81466-41-3
M. Wt: 219.2 g/mol
InChI Key: LTFSLKWFMWZEBD-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ser-Asn is a dipeptide formed from L-serine and L-asparagine residues . It plays a role as a metabolite .


Synthesis Analysis

The synthesis of this compound involves complex biological processes. One study discusses the development of an acyltransferase variant from Mycobacterium smegmatis, where a strategic Ser/Cys exchange in the catalytic triad expanded its synthetic capability . Another study presents a method for site-specific analysis of glycoprotein N-glycan processing, which involves the transfer of the glycan precursor to the sequon Asn-X-Thr/Ser .


Chemical Reactions Analysis

Deamidation of asparagine (Asn) residues is a nonenzymatic post-translational modification of proteins . The rate of deamidation is known to be affected by the residue following Asn on the carboxyl side and by secondary structure . Another study discusses the stability issues of therapeutic peptides in liquid formulations and the degradation mechanisms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.20 g/mol . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 219.08552052 g/mol .

Scientific Research Applications

Cancer Detection and Imaging

Surface-enhanced Raman scattering (SERS) technologies, which have seen significant growth in biomedical research, are utilized extensively in cancer diagnostics. These technologies aid in the multiplexed detection and identification of new biomarkers, single-nucleotide polymorphisms, and circulating tumor cells. SERS serves as a non-invasive tool for cancer imaging, aiding in immunoSERS microscopy, histological analysis of biopsies, and in vivo detection of tumors. The future of SERS probes, which are compatible with multiple imaging modalities, holds potential for clinical translation, such as endoscope-based and intraoperative imaging for surgical guidance. Additionally, SERS agents may be used for targeted drug delivery and photothermal therapy (Vendrell, Maiti, Dhaliwal, & Chang, 2013).

SERS in Biological and Biomedical Applications

Surface-enhanced Raman spectroscopy (SERS) is advantageous for its excellent molecular specificity, high sensitivity, and ability to perform in complex biological compositions. SERS-based investigation of cells offers a deep understanding of living cells and their microenvironments, essential for assessing disease development. Its clinical relevance is highlighted by its application in detecting cancer cells and tumor margins under in vivo conditions. SERS also plays a role in theranostic approaches, indicating its broad potential in various biomedical fields (Cialla‐May, Zheng, Weber, & Popp, 2017).

Genetic Studies in IVF/ICSI-ET Programs

In the realm of reproductive medicine, the Ser680Asn polymorphism of the follicle-stimulating hormone receptor (FSHR) gene is studied for its influence on ovarian response in patients undergoing in vitro fertilization and intracytoplasmic sperm injection (IVF/ICSI-ET) programs. The Ser680Asn polymorphism is associated with different responses in 'poor responders' and 'good responders' in terms of follicle and oocyte production, demonstrating its significance in personalized reproductive medicine (Loutradis, Patsoula, Minas, Koussidis, Antsaklis, Michalas, & Makrigiannakis, 2006).

SERS for Non-Invasive Breast Cancer Detection

A novel application of surface-enhanced Raman spectroscopy (SERS) is in the development of a sensor for the detection or prediction of asymptomatic breast cancer using human tears. This innovative approach uses a portable Raman spectrometer with an identification algorithm based on multivariate statistics. The SERS substrate equipped with gold-decorated, hexagonal-close-packed polystyrene (Au/HCP-PS) nanosphere monolayer provides highly sensitive, reliable, and reproducible detection capabilities. This advancement represents a significant step towards developing non-invasive, real-time screening technology for detecting asymptomatic tumors and preventing tumor recurrence (Kim, Kim, Lee, Kim, Bang, Moon, Song, Shin, Yu, & Choi, 2020).

SERS

in Bioanalysis and DiagnosisSERS has become an important technique in bioanalysis and diagnosis due to its high sensitivity and multiplexing ability. It offers rapid detection of molecular species based on direct and indirect strategies and benefits from tunable surface properties of nanostructures. This makes it applicable in biological sensing, drug delivery, and live cell imaging assays. SERS is particularly relevant for early-stage cancer detection and fast pathogen detection. Recent developments demonstrate SERS-based assays' potential as point-of-care solutions for early bacterial infection detection and chronic disease diagnosis. The future of SERS in rapid and sensitive bioanalysis and diagnosis is promising, although it faces challenges and limitations (Tahir, Dina, Cheng, Valev, & Zhang, 2021).

Food Quality and Safety Analysis

SERS is emerging as a promising technique for the chemical analysis of food. It significantly improves the sensitivity and capacity of conventional Raman spectroscopy through the use of metallic nanosubstrates. SERS has been applied in detecting and characterizing food additives and chemical contaminants. Its development and applications span from simple solvents to complex food matrices. Despite its early stage and several challenges for advancing into real-world applications for complex food products, SERS shows considerable potential in food analysis, promising future advancements in this field (Zheng & He, 2014).

Future Directions

The future directions of research on Ser-Asn could involve the development of an algorithm that enables simultaneous analysis of many genes, which combined with the hormonal profile could promote treatment individualization . Another study suggests that the examination of one gene in relation to genotypes can be effectively used as a single tool to improve controlled ovarian stimulation .

Mechanism of Action

Target of Action

Serine-Asparagine (Ser-Asn) is a dipeptide composed of the amino acids serine and asparagineIt’s known that serine and asparagine play crucial roles in protein synthesis and structure, serving as building blocks for polypeptides .

Mode of Action

The interaction of this compound with its targets involves the formation of peptide bonds during protein synthesis. The carboxyl group of one amino acid (serine or asparagine) reacts with the amino group of another amino acid (asparagine or serine), releasing a molecule of water and forming a peptide bond . This process is fundamental to the formation of proteins, which are essential for numerous cellular functions .

Biochemical Pathways

This compound participates in numerous biochemical pathways due to the versatile roles of serine and asparagine. For instance, serine is involved in the synthesis of proteins, nucleotides, and other amino acids. It also plays a role in the regulation of the immune system and inflammation . Asparagine, on the other hand, is involved in the synthesis of proteins, as well as in the metabolic control of cell functions and development .

Pharmacokinetics

As a dipeptide, this compound is likely to be rapidly absorbed in the gut, distributed throughout the body, metabolized into its constituent amino acids, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to the wide range of functions of serine and asparagine. These effects include the synthesis of proteins, regulation of cellular functions, and participation in various metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the stability of this compound and its ability to participate in biochemical reactions . Additionally, genetic factors can influence how this compound is metabolized and used by the body .

properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O5/c8-3(2-11)6(13)10-4(7(14)15)1-5(9)12/h3-4,11H,1-2,8H2,(H2,9,12)(H,10,13)(H,14,15)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFSLKWFMWZEBD-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)C(CO)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)[C@H](CO)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426795
Record name L-Asparagine, L-seryl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylasparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

81466-41-3
Record name L-Asparagine, L-seryl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Serylasparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ser-Asn
Reactant of Route 2
Reactant of Route 2
Ser-Asn
Reactant of Route 3
Reactant of Route 3
Ser-Asn
Reactant of Route 4
Reactant of Route 4
Ser-Asn
Reactant of Route 5
Reactant of Route 5
Ser-Asn
Reactant of Route 6
Reactant of Route 6
Ser-Asn

Q & A

ANone: The specific interactions and downstream effects of Ser-Asn are highly context-dependent, meaning they vary based on the larger protein or peptide it is part of. Here are a few examples from the provided research:

  • Immunological activity: The this compound sequence is found within the N-terminal region of the lipoprotein from Escherichia coli. Synthetic lipopeptides mimicking this region, such as Pam3Cys-Ser-Ser-Asn-Ala (TPP) [, , ], can stimulate B-lymphocytes and macrophages, exhibiting potent immunoadjuvant properties [, ]. This suggests this compound may play a role in immune recognition and activation.
  • Peroxisomal targeting: The C-terminal tripeptide this compound-Leu (SNL) in human D-aspartate oxidase functions as a peroxisomal targeting signal (PTS1) []. This signal interacts with the PTS1-binding protein, peroxin protein 5 (PEX5p), directing the enzyme to the peroxisome [].
  • Protein-protein interactions: In the inwardly rectifying potassium channel Kir4.1, the C-terminal this compound-Val motif interacts with the anchoring protein PSD-95/SAP90 []. This interaction leads to the clustering and enhanced activity of the channel [].

    ANone: The provided research focuses on the biological and biochemical properties of this compound within larger peptides and proteins. Data specifically regarding its material compatibility and stability as an isolated dipeptide are not discussed.

    ANone: Serine and asparagine, as individual amino acids, do not possess inherent catalytic activity. Within the context of enzyme active sites, serine can act as a nucleophile, but this is highly dependent on the surrounding amino acid environment. The provided research does not describe any specific catalytic properties or applications directly attributed to the this compound dipeptide itself.

    ANone: The research provides examples of how modifications near this compound influence biological activity:

    • Peroxisomal targeting: Replacing lysine with asparagine in the PTS1 signal Ser-Lys-Leu of rat hydratase-dehydrogenase (creating this compound-Leu) abolishes its ability to target proteins to peroxisomes []. This indicates a high degree of specificity for lysine at that position.
    • Immunological activity: Lipopeptides containing the sequence Pam3Adh-Ser-Ser-Asn-Ala, where Pam3Adh represents the lipoamino acid 2-(palmitoylamino)-6,7-bis(palmitoyloxy) heptanoic acid, show varying stimulatory activities on murine splenocytes depending on the stereochemistry of Pam3Adh []. The (2S,6S) and (2R,6S) isomers, both with S-configuration at C-6, exhibit greater activity than their (2S,6R) and (2R,6R) counterparts with R-configuration at C-6, demonstrating the importance of stereochemistry in this context [].

    A: While the provided research doesn't delve into specific applications, studying the this compound motif in biological systems offers cross-disciplinary opportunities. * Immunology & Material Science: Understanding the structural basis for the immunostimulatory activity of this compound containing lipopeptides could contribute to the development of novel vaccine adjuvants and immunotherapies [, , , ]. This requires collaboration between immunologists, chemists, and material scientists. * Cell Biology & Pharmacology: Characterizing the interactions of this compound within protein sequences like the PTS1 signal and ion channel binding motifs can inform drug design efforts [, ]. Researchers in cell biology, biochemistry, and pharmacology would need to collaborate to develop drugs that can target these interactions.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.